molecular formula C23H29N7O3S B6568139 N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1021206-29-0

N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

Cat. No.: B6568139
CAS No.: 1021206-29-0
M. Wt: 483.6 g/mol
InChI Key: QZBDAYUVTCUXRN-UHFFFAOYSA-N
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Description

N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide is a complex organic compound known for its diverse utility in various scientific fields. This compound's unique structure combines elements of pyrazolopyrimidine, piperidine, and sulfonyl benzamide, making it a valuable target for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Pyrazolopyrimidine Formation: : Starting with a precursor pyrazole, nitration and subsequent reduction lead to pyrazolopyrimidine.

  • Piperidinylation: : Introducing the piperidine moiety through nucleophilic substitution.

  • Sulfonylation and Benzamidation: : Sulfonyl chloride reacts with benzamide under basic conditions.

Industrial Production Methods

Industrial production scales up these steps, ensuring high purity and yield through optimized reaction conditions, including controlled temperature, pressure, and the use of catalysts to speed up the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Undergoes oxidation, especially at the piperidine ring, yielding corresponding sulfoxide or sulfone derivatives.

  • Reduction: : The nitro group in the precursor can be reduced to an amino group, aiding in further functionalization.

  • Substitution: : Aromatic substitution occurs, especially in the benzamide moiety, allowing for derivatization.

Common Reagents and Conditions

  • Oxidizing Agents: : Peroxides, osmium tetroxide.

  • Reducing Agents: : Hydrogen gas with palladium catalyst, lithium aluminium hydride.

  • Substituting Agents: : Halogenating agents, nitrating agents.

Major Products

  • Oxidation products: Sulfoxides and sulfones.

  • Reduction products: Amines.

  • Substitution products: Halogenated and nitrated derivatives.

Scientific Research Applications

This compound is utilized in various fields:

  • Chemistry: : As an intermediate in the synthesis of more complex molecules.

  • Biology: : Potential enzyme inhibitor, particularly targeting kinases and phosphatases.

  • Medicine: : Investigated for its anti-cancer and anti-inflammatory properties.

  • Industry: : Used in the development of new materials, including polymers and resins.

Mechanism of Action

This compound exerts its effects primarily through binding to specific enzymes:

  • Molecular Targets: : Kinases, phosphatases.

  • Pathways Involved: : Inhibition of signal transduction pathways involved in cell growth and survival, leading to antiproliferative effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[4-(piperidin-1-yl)-1H-pyrrolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

  • N-{2-[4-(morpholin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

Uniqueness

The specific combination of piperidine, pyrazolopyrimidine, and sulfonyl benzamide in N-{2-[4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide provides unique binding properties and specificity, making it more effective in targeting certain enzymes compared to its analogs.

Properties

IUPAC Name

N-[2-(4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N7O3S/c31-23(18-6-8-19(9-7-18)34(32,33)29-13-4-5-14-29)24-10-15-30-22-20(16-27-30)21(25-17-26-22)28-11-2-1-3-12-28/h6-9,16-17H,1-5,10-15H2,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZBDAYUVTCUXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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